molecular formula C16H13ClN2O B5549608 2-(4-chlorophenyl)-4-ethoxyquinazoline

2-(4-chlorophenyl)-4-ethoxyquinazoline

Cat. No.: B5549608
M. Wt: 284.74 g/mol
InChI Key: GMSBRCBVFGWELP-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-4-ethoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a 4-chlorophenyl group and an ethoxy group in the quinazoline structure enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-4-ethoxyquinazoline typically involves the reaction of 4-chloroaniline with ethyl anthranilate under specific conditions. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The reaction mixture is heated to a temperature range of 100-150°C to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-4-ethoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-ethoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the modulation of various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one
  • 2-(4-methoxyphenyl)-quinazolin-4(3H)-one

Uniqueness

2-(4-chlorophenyl)-4-ethoxyquinazoline is unique due to the presence of both the 4-chlorophenyl and ethoxy groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-ethoxyquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c1-2-20-16-13-5-3-4-6-14(13)18-15(19-16)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSBRCBVFGWELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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